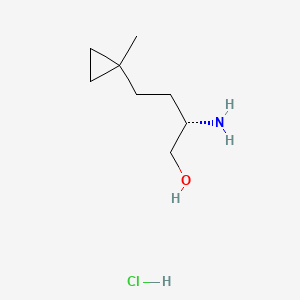

(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride is a chemical compound that belongs to the class of amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group in their molecular structure. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropyl derivatives and amino alcohol precursors.

Reaction Conditions: The reaction conditions may include the use of specific solvents, catalysts, and temperature control to facilitate the desired chemical transformations.

Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride may involve large-scale chemical reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

Reduction: Reduction reactions may involve the conversion of the amino group to an amine or other reduced forms.

Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution Reagents: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amino alcohols.

Scientific Research Applications

(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.

Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: These may include enzymes, receptors, and ion channels that the compound binds to or modulates.

Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular function and physiological responses.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-amino-4-(cyclopropyl)butan-1-ol: A similar compound without the methyl group on the cyclopropyl ring.

(2S)-2-amino-4-(1-methylcyclopropyl)butanoic acid: A related compound where the hydroxyl group is replaced by a carboxylic acid group.

Uniqueness

(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride is unique due to the presence of both an amino group and a hydroxyl group, as well as the specific configuration of the cyclopropyl ring. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol; hydrochloride (CAS 2891581-46-5) is a chiral amino alcohol with significant biological activity. Its unique structure, characterized by the presence of a methylcyclopropyl group, suggests potential applications in various pharmacological contexts. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- IUPAC Name : (S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol hydrochloride

- Molecular Formula : C₈H₁₈ClNO

- Molar Mass : 179.69 g/mol

- Purity : Typically available at 97% purity .

Research indicates that (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol hydrochloride may interact with various biological pathways, particularly those involving neurotransmitter modulation and enzyme inhibition. Its structural characteristics allow it to potentially act as an agonist or antagonist at specific receptors.

Pharmacological Applications

- Neurological Disorders : Preliminary studies suggest that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Cardiovascular Effects : There is emerging evidence that it may influence cardiovascular health by affecting vascular tone and endothelial function.

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol hydrochloride exhibited neuroprotective effects in ischemic stroke models. The compound significantly reduced infarct volume and improved neurological outcomes compared to control groups .

Study 2: Cardiovascular Impact

In a separate investigation, the compound was shown to modulate plasma kallikrein pathways, which are critical in coagulation and inflammation processes. This modulation suggests potential therapeutic benefits in conditions characterized by hypercoagulability, such as myocardial infarction .

Data Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced infarct volume in stroke models | Storini et al., 2006 |

| Cardiovascular Modulation | Influence on plasma kallikrein pathways | De Simoni et al., 2004 |

| Inflammation Reduction | Potential reduction in inflammatory markers | Zausinger et al., 2003 |

Properties

Molecular Formula |

C8H18ClNO |

|---|---|

Molecular Weight |

179.69 g/mol |

IUPAC Name |

(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(4-5-8)3-2-7(9)6-10;/h7,10H,2-6,9H2,1H3;1H/t7-;/m0./s1 |

InChI Key |

LSJCXGKVFOEWBT-FJXQXJEOSA-N |

Isomeric SMILES |

CC1(CC1)CC[C@@H](CO)N.Cl |

Canonical SMILES |

CC1(CC1)CCC(CO)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.